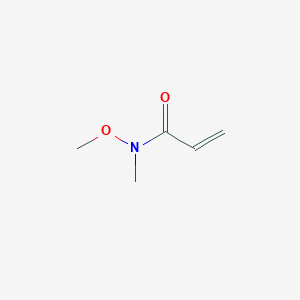

N-methoxy-N-methylprop-2-enamide

Description

Significance of N-methoxy-N-methyl Amides as Versatile Synthetic Intermediates

N-methoxy-N-methyl amides, or Weinreb amides, are a class of amides that have become indispensable in organic synthesis since their introduction by Steven M. Weinreb and Steven Nahm in 1981. wikipedia.orgorientjchem.orgnumberanalytics.comumich.edu Their primary advantage lies in their reaction with organometallic reagents (such as Grignard reagents or organolithium compounds) to produce ketones in high yields, avoiding the over-addition that often plagues similar reactions with other carboxylic acid derivatives like esters or acid chlorides. mychemblog.comwenxuecity.comorganicchemistrydata.org

This controlled reactivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate. wikipedia.orgumich.edumychemblog.com The chelation of the metal ion by both the newly formed oxyanion and the N-methoxy group stabilizes this intermediate at low temperatures, preventing its collapse and subsequent second addition of the nucleophile. wikipedia.orgwenxuecity.com The desired ketone is then liberated upon acidic workup. umich.edu This reliability has made Weinreb amides a favored precursor for the synthesis of ketones and aldehydes (via reduction) in numerous synthetic campaigns, including the construction of complex natural products. wikipedia.orgnumberanalytics.comnumberanalytics.com

The preparation of Weinreb amides is also straightforward and can be achieved from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and lactones. orientjchem.orgunito.it Numerous coupling reagents and conditions have been developed to facilitate their formation, accommodating a wide range of functional groups. tandfonline.comorganic-chemistry.orgbohrium.com

Contextualization within Prop-2-enamide Chemistry

The prop-2-enamide, or acrylamide (B121943), scaffold is another key feature of N-methoxy-N-methylprop-2-enamide. This α,β-unsaturated carbonyl system is a well-known Michael acceptor, meaning it is susceptible to conjugate addition reactions where a nucleophile attacks the β-carbon. nih.govevitachem.com The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-position electrophilic.

The reactivity of the acrylamide moiety can be tuned by the substituents on the nitrogen atom. In the case of this compound, the molecule can participate in a variety of transformations characteristic of acrylamides, such as conjugate additions with a range of nucleophiles including amines, thiols, and carbanions. rsc.orgbeilstein-journals.org These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.

Therefore, this compound is a bifunctional reagent that marries the controlled acylating ability of a Weinreb amide with the electrophilic reactivity of an acrylamide. This dual functionality allows for sequential reactions at two distinct sites, making it a valuable and versatile intermediate in the synthesis of complex target molecules.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 193634-77-4 | sigmaaldrich.com |

| Molecular Formula | C5H9NO2 | uni.lu |

| Molecular Weight | 115.13 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | IAAVEAHABZTBNK-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Table 2: Synthetic Precursors for this compound

| Precursor | Reagent | Product | Notes | Source |

| Acryloyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Base (e.g., pyridine (B92270), triethylamine) | This compound | Common method for Weinreb amide synthesis from acid chlorides. | wikipedia.orgtandfonline.com |

| Acrylic acid | N,O-Dimethylhydroxylamine hydrochloride, Coupling agent (e.g., DCC, T3P) | This compound | Direct conversion from carboxylic acids is often preferred to avoid handling acyl chlorides. | orientjchem.orgorganic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-5(7)6(2)8-3/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAVEAHABZTBNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193634-77-4 | |

| Record name | N-methoxy-N-methylprop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methoxy N Methylprop 2 Enamide and Its Direct Analogues

Conventional Synthetic Routes for N-methoxy-N-methyl Amides

The preparation of Weinreb amides can be achieved through several well-established methods, starting from various carboxylic acid derivatives. These methods are widely applicable and form the foundation for the synthesis of more complex structures, including N-methoxy-N-methylprop-2-enamide.

Acyl Chloride-Based Approaches with N,O-Dimethylhydroxylamine

The reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride is one of the most direct and widely used methods for the synthesis of Weinreb amides. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. The commercially available salt, N,O-dimethylhydroxylamine hydrochloride, is easier to handle than the free amine.

The general procedure involves dissolving the acyl chloride in a suitable solvent, such as dichloromethane (B109758) or chloroform, and then adding N,O-dimethylhydroxylamine hydrochloride and the base at a controlled temperature, often starting at 0°C. The reaction is typically high-yielding, and the resulting Weinreb amide can be purified by standard aqueous workup and chromatography or distillation. researchgate.net For instance, the synthesis of (E)-3-(3,4-difluorophenyl)-N-methoxy-N-methylacrylamide is achieved by reacting the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride. google.com

A study on the synthesis of N,N-di-n-propylacrylamide involved the dropwise addition of acryloyl chloride to a suspension of di-n-propylamine, a base, and catalysts in acetonitrile (B52724) at 0°C, yielding the desired amide after workup and purification. rsc.org

Table 1: Examples of Weinreb Amide Synthesis from Acyl Chlorides

| Acyl Chloride | Base | Solvent | Product | Yield (%) | Reference |

| (E)-3-(3,4-Difluorophenyl)acryloyl chloride | Pyridine | Toluene | (E)-3-(3,4-Difluorophenyl)-N-methoxy-N-methylacrylamide | - | google.com |

| Acryloyl chloride | Triethylamine | Acetonitrile | N,N-Di-n-propylacrylamide | 41.2 | rsc.org |

| Acryloyl chloride | Triethylamine | Dichloromethane | N-Acryloylpiperidine | 29.3 | rsc.org |

| Acid chloride 3.58 | Pyridine | Dichloromethane | Weinreb amide 3.65 | - | hud.ac.uk |

Carboxylic Acid Activation Strategies

Direct conversion of carboxylic acids to Weinreb amides is an attractive alternative to the acyl chloride method, as it avoids the need to prepare the often-sensitive acyl chloride intermediate. mdpi.com This approach relies on the in situ activation of the carboxylic acid using a variety of coupling reagents.

Commonly used activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), as well as phosphonium-based reagents such as Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Another efficient method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form an acylimidazolide intermediate that readily reacts with N,O-dimethylhydroxylamine hydrochloride. evitachem.com This method is particularly useful for substrates with sensitive functional groups that might not be compatible with the conditions required for acid chloride formation. evitachem.com Other reagents, such as triphosgene (B27547) and triphenylphosphine (B44618), have also been employed to activate carboxylic acids for the direct synthesis of Weinreb amides. frontierspecialtychemicals.com

A one-pot method for the synthesis of Weinreb amides from carboxylic acids has been developed using trichloroacetonitrile (B146778) and triphenylphosphine. This process is presumed to generate the carboxylic acid chloride in situ, which then reacts with N,O-dimethylhydroxylamine. mdpi.com

Table 2: Reagents for Carboxylic Acid Activation in Weinreb Amide Synthesis

| Activating Reagent | Co-reagent/Base | Typical Solvent | Reference |

| N,N'-Dicyclohexylcarbodiimide (DCC) | - | Dichloromethane | |

| 1,1'-Carbonyldiimidazole (CDI) | - | Dichloromethane | evitachem.com |

| BOP reagent | Triethylamine | Dichloromethane | |

| Propylphosphonic anhydride (B1165640) | N-ethylmorpholine | - | |

| Trichloroacetonitrile | Triphenylphosphine | Dichloromethane | mdpi.com |

| Triphosgene | Triphenylphosphine | - | frontierspecialtychemicals.com |

Ester and Lactone Conversions

Weinreb amides can also be synthesized from esters and lactones. A common method involves the use of aluminum reagents, such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl), to facilitate the amidation. These reagents react with N,O-dimethylhydroxylamine hydrochloride to form an aluminum amide intermediate, which then reacts with the ester or lactone to give the desired Weinreb amide in good yields. researchgate.net For example, the reaction of an ester with a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride and AlMe₃ is a reported method for preparing Weinreb amides. rsc.org

Alternatively, non-nucleophilic Grignard reagents can be used to activate the N,O-dimethylhydroxylamine prior to its addition to the ester.

Multi-Step Synthesis of this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step sequences that incorporate the formation of the Weinreb amide at a strategic point.

Condensation Reactions with Acryloyl Chloride

The direct condensation of acryloyl chloride with N,O-dimethylhydroxylamine is a primary method for producing this compound. scholaris.ca This reaction follows the general principles of acyl chloride-based Weinreb amide synthesis. For instance, a procedure for synthesizing N-(2-arylethyl)-2-methylprop-2-enamides involves the slow, dropwise addition of methacryloyl chloride to a solution of the amine and triethylamine in a suitable solvent. mdpi.com A similar approach can be applied to the synthesis of this compound by substituting the arylethylamine with N,O-dimethylhydroxylamine.

In a specific example, acryloyl chloride was added dropwise to a cooled solution of N,O-dimethyl hydroxylamine (B1172632) hydrochloride and a base in dry toluene. acs.org This method highlights the controlled conditions necessary to achieve a successful synthesis.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex molecules, including derivatives of this compound. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One such application is the Suzuki-Miyaura cross-coupling reaction. For example, the synthesis of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide can involve the palladium-catalyzed coupling of a substituted pyridine derivative with an appropriate boronic acid. Another approach involves the palladium-catalyzed coupling of organoboron compounds with organic triflates. acs.org This methodology can be extended to the synthesis of enamides through the coupling of amides with enol triflates and tosylates, a reaction that is efficiently promoted by catalysts generated from Pd₂(dba)₃ and biphenyl (B1667301) ligands. uni.lu

Furthermore, palladium-catalyzed intermolecular alkylation of enamides with α-bromo carbonyls has been developed, providing a route to multi-substituted alkene products. rsc.org The cross-coupling of N,N-dialkylaminomethyltrifluoroborate salts with various benzyl (B1604629) chlorides and chloromethyl-heteroaryls, catalyzed by palladium, offers a pathway to arylethylamine scaffolds. frontierspecialtychemicals.com Copper-catalyzed C-O cross-coupling reactions of N-methoxy arylamides with arylboronic acids have also been reported. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Amide Synthesis

| Coupling Partners | Catalyst System | Product Type | Reference |

| 5-Bromo-2-methylpyridin-3-amine and Arylboronic acids | Palladium catalyst, K₂CO₃ | N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide | |

| Amides and Enol triflates/tosylates | Pd₂(dba)₃, Biphenyl ligands | Enamides | uni.lu |

| Enamides and α-Bromo carbonyls | Palladium catalyst | Multi-substituted alkenes | rsc.org |

| N,N-Dialkylaminomethyltrifluoroborate salts and Benzyl chlorides | Palladium catalyst | Arylethylamines | frontierspecialtychemicals.com |

| N-Methoxy arylamides and Arylboronic acids | Copper(I) iodide | Aryl-N-methoxy arylimides (C-O coupling) | mdpi.com |

Reaction Conditions and Reagent Selection in this compound Synthesis

The synthesis of N-methoxy-N-methyl amides, commonly known as Weinreb amides, is a cornerstone of modern organic chemistry, providing a reliable route to ketones and aldehydes. orientjchem.orgwikipedia.org The preparation of this compound and its analogues involves the formation of an amide bond between a propenoyl derivative and N,O-dimethylhydroxylamine. The selection of reagents and reaction conditions is critical to ensure high yields and purity.

A prevalent method for synthesizing compounds structurally similar to this compound involves the acylation of an amine with an acyl chloride. mdpi.com For instance, the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides is achieved by reacting various 2-arylethylamines with methacryloyl chloride. mdpi.com This reaction is typically conducted in a solvent like ethylene (B1197577) dichloride in the presence of a base such as triethylamine, which neutralizes the hydrogen chloride byproduct. mdpi.com The reaction generally proceeds to completion within a few hours at room temperature. mdpi.com

For the direct synthesis of N-methoxy-N-methyl amides from carboxylic acids, various coupling agents are employed to activate the carboxylic acid. These methods avoid the need to first prepare a more reactive derivative like an acid chloride. One-pot procedures are particularly efficient. For example, a mixture of a carboxylic acid, triphenylphosphine, and trichloroacetonitrile in a solvent like dichloromethane can be used to form an activated intermediate, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine to afford the desired Weinreb amide. Other activating systems include 2-chloro-4,6-dimethoxy mdpi.comchemicalbook.comorgsyn.orgtriazine (CDMT) with N-methylmorpholine (NMM) in THF, which has been shown to produce high-purity Weinreb amides without extensive purification. organic-chemistry.org For sterically hindered carboxylic acids, a combination of methanesulfonyl chloride and triethylamine has proven effective for their conversion to Weinreb amides. nih.govorganic-chemistry.org

The Horner–Wadsworth–Emmons (HWE) reaction represents another sophisticated strategy for synthesizing unsaturated Weinreb amides. acs.org This reaction allows for the stereoselective formation of α,β-unsaturated amides. The conditions for the HWE reaction can be finely tuned to achieve high (E)-selectivity, for example, by using reagents like n-butyl lithium (nBuLi) or sodium hydride (NaH) to generate the necessary phosphonoenolate. acs.orgchemrxiv.org The choice of cation and reaction temperature can significantly influence the stereochemical outcome and yield. chemrxiv.org

The synthesis of a direct analogue, (2E)-N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide, highlights a specific set of conditions involving the use of isobutyl chloroformate to create a mixed anhydride from the corresponding carboxylic acid, which then reacts with N,O-dimethylhydroxylamine. chemicalbook.com

The table below summarizes various reagent and condition combinations for the synthesis of Weinreb amides.

Table 1: Synthetic Conditions for N-methoxy-N-methyl Amides and Analogues

| Starting Material | Acylating/Coupling Agent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 2-Arylethylamine | Methacryloyl chloride | Triethylamine | Ethylene dichloride | Room temp, 3 h | N-(2-arylethyl)-2-methylprop-2-enamide | mdpi.com |

| Carboxylic Acid | Triphenylphosphine / Trichloroacetonitrile | Triethylamine | CH₂Cl₂ | Room temp, 1-2 h | N-methoxy-N-methyl amide | |

| Carboxylic Acid | 2-Chloro-4,6-dimethoxy mdpi.comchemicalbook.comorgsyn.orgtriazine (CDMT) | N-methylmorpholine (NMM) | THF | Not specified | N-methoxy-N-methyl amide | organic-chemistry.org |

| 4-Methoxycinnamic acid | Isobutyl chloroformate | 4-methyl-morpholine | DMF | 20 °C, 6 h | (2E)-N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide | chemicalbook.com |

| Aldehyde | Weinreb amide-type HWE reagent | n-Butyl lithium (nBuLi) | THF | -78 °C | α,β-Unsaturated N-methoxy-N-methyl amide | acs.org |

| Hindered Carboxylic Acid | Methanesulfonyl chloride | Triethylamine | THF | 0 °C | N-methoxy-N-methyl amide | organic-chemistry.org |

Purification and Isolation Techniques for N-methoxy-N-methyl Amides

The purification and isolation of N-methoxy-N-methyl amides are crucial steps to obtain the product in high purity. The techniques employed are generally standard laboratory procedures, but their application depends on the specific reaction workup and the physical properties of the target amide. wisc.edu

A common initial workup procedure involves the removal of solid byproducts, such as triethylammonium (B8662869) chloride, by filtration. mdpi.com The filtrate, containing the crude product, is then subjected to a series of washes. mdpi.com Typically, the organic layer is washed with an aqueous basic solution, like saturated sodium bicarbonate (NaHCO₃), to remove any unreacted acidic starting materials or acidic byproducts. mdpi.com This is often followed by a wash with water and then brine to remove water-soluble impurities. wisc.edu After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. mdpi.comwisc.edu

Following the initial extraction and drying, the solvent is removed under reduced pressure, typically using a rotary evaporator. orgsyn.org This yields the crude N-methoxy-N-methyl amide, which may require further purification.

Column chromatography on silica (B1680970) gel is the most widely used method for purifying Weinreb amides. wisc.edu A suitable solvent system (eluent), often a mixture of hexanes and ethyl acetate, is chosen to effectively separate the desired amide from any remaining starting materials or byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). wisc.edu In some cases, the product can be purified by distillation if it is a thermally stable liquid. wisc.edu

For certain synthetic routes, specific byproducts may require tailored removal techniques. For instance, when methanesulfonyl chloride is used in the synthesis, the major byproduct, N-methoxy-N-methylmethanesulfonamide, can be effectively removed by placing the crude product mixture under high vacuum for an extended period (14-24 hours). nih.govorganic-chemistry.org Similarly, final traces of volatile solvents like dichloromethane or diethyl ether can be removed by stirring the product under high vacuum. orgsyn.org

The table below outlines common purification and isolation steps for N-methoxy-N-methyl amides.

Table 2: Purification and Isolation Techniques for N-methoxy-N-methyl Amides

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Filtration | Removal of solid byproducts | The reaction mixture is passed through a filter to remove precipitated salts (e.g., triethylammonium chloride). | mdpi.com |

| Aqueous Wash | Removal of acidic/basic and water-soluble impurities | The organic layer is washed sequentially with saturated NaHCO₃ solution, water, and/or brine. | mdpi.com |

| Drying | Removal of dissolved water | The organic solution is treated with an anhydrous drying agent like MgSO₄ or Na₂SO₄. | wisc.edu |

| Solvent Removal | Concentration of the product | The solvent is evaporated under reduced pressure using a rotary evaporator. | orgsyn.org |

| Column Chromatography | High-purity separation | The crude product is purified on a silica gel column using an appropriate eluent (e.g., hexanes/EtOAc). | wisc.edu |

| Distillation | Purification of liquids | Used for thermally stable, volatile liquid products. | wisc.edu |

| High Vacuum | Removal of volatile byproducts/solvents | The product is subjected to high vacuum to remove volatile impurities like N-methoxy-N-methylmethanesulfonamide or residual solvents. | orgsyn.orgorganic-chemistry.org |

Reactivity and Mechanistic Investigations of N Methoxy N Methylprop 2 Enamide

Nucleophilic Additions to the Amide Moiety

The Weinreb amide is renowned for its ability to undergo controlled nucleophilic additions to the carbonyl group, yielding ketones and aldehydes without the common problem of over-addition. wikipedia.orgresearchgate.netorientjchem.org This characteristic is attributed to the formation of a stable, chelated tetrahedral intermediate. wikipedia.orgwisc.edu

Reactions with Organometallic Reagents for Ketone Formation

A primary application of N-methoxy-N-methylamides is their reaction with organometallic reagents, such as Grignard reagents and organolithium species, to produce ketones. wisc.edumychemblog.com This method, known as the Weinreb ketone synthesis, is highly efficient and avoids the formation of tertiary alcohol byproducts that often result from the over-addition of the nucleophile to the ketone product. wikipedia.orgwisc.edumychemblog.com The reaction proceeds through a stable five-membered cyclic intermediate formed by chelation of the metal atom with both the carbonyl oxygen and the methoxy (B1213986) oxygen. researchgate.netwisc.edu This intermediate is stable at low temperatures and collapses to the ketone upon acidic workup. wikipedia.orgmychemblog.com

| Organometallic Reagent | Product | Key Features |

| Grignard Reagents (R-MgX) | Ketones (R-C(O)-CH=CH₂) | High yields, avoids tertiary alcohol formation. wisc.edumychemblog.com |

| Organolithium Reagents (R-Li) | Ketones (R-C(O)-CH=CH₂) | Clean reaction, no significant over-addition products. wisc.edumychemblog.com |

Reductions to Aldehydes (e.g., using DIBAL-H, LiAlH₄)

N-methoxy-N-methylamides can be selectively reduced to aldehydes using hydride reagents. wikipedia.org Reagents like Diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.orgorientjchem.orgchemistrysteps.com DIBAL-H is a bulky reducing agent that is particularly useful for the partial reduction of esters and amides to aldehydes, especially when used at low temperatures to prevent further reduction to the alcohol. masterorganicchemistry.comharvard.edu Similarly, while LiAlH₄ is a powerful reducing agent that can reduce amides to amines, under controlled conditions, it can be used to furnish aldehydes from Weinreb amides. wikipedia.orgorientjchem.orgmasterorganicchemistry.com The mechanism is analogous to the ketone synthesis, where a stable chelated intermediate prevents over-reduction. union.edu

| Hydride Reagent | Product | Conditions |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (OHC-CH=CH₂) | Low temperature (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.comharvard.edu |

| Lithium aluminum hydride (LiAlH₄) | Aldehyde (OHC-CH=CH₂) | Controlled addition of the reagent. wikipedia.orgorientjchem.org |

Avoidance of Over-Addition Phenomena in Weinreb Amide Chemistry

A significant advantage of Weinreb amide chemistry is the prevention of over-addition, a common issue when reacting organometallic reagents with other acyl compounds like acid chlorides or esters. wikipedia.orgmychemblog.com In those cases, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. wikipedia.orgmychemblog.com

The key to the Weinreb amide's stability against over-addition lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. wikipedia.orgresearchgate.net This intermediate is stabilized by the coordination of the metal ion with both the carbonyl oxygen and the oxygen of the N-methoxy group. wikipedia.orgunion.edu This chelation holds the intermediate in a stable state, preventing the elimination of the methoxyamine group and subsequent second addition of the nucleophile. wikipedia.org The desired ketone or aldehyde is only liberated upon acidic workup, which breaks down the stable intermediate. mychemblog.comunion.edu

Reactions Involving the Prop-2-enamide (Alkene) Functionality

The carbon-carbon double bond in N-methoxy-N-methylprop-2-enamide provides a site for various olefination reactions, allowing for the extension of the carbon chain and the introduction of further functionality.

Horner-Wadsworth-Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. wikipedia.org In the context of this compound, HWE reagents, which are phosphonate (B1237965) carbanions, can be employed to extend the prop-2-enamide chain. nih.govtcichemicals.com The reaction of a phosphonate ylide with an aldehyde or ketone leads to the formation of a new carbon-carbon double bond. wikipedia.org

The stereochemical outcome of the HWE reaction, yielding either the (E) or (Z)-alkene, can be influenced by the reaction conditions, including the base used to generate the phosphonate carbanion, the solvent, and the temperature. wikipedia.orgnih.gov For instance, using lithium bis(hexamethyldisilazide) (LHMDS) as a base at low temperatures can favor the (Z)-isomer, while higher temperatures tend to favor the (E)-isomer. nih.gov The use of certain Grignard reagents like isopropylmagnesium bromide has been shown to provide high (E)-selectivity regardless of the temperature. nih.govchemrxiv.org

| HWE Reagent | Aldehyde/Ketone | Product | Stereoselectivity |

| Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate | R-CHO | (E)-α,β-unsaturated N-methoxy-N-methylamide | Predominantly (E) tcichemicals.com |

| Ando-type HWE Reagent | R-CHO | (Z)-α,β-unsaturated N-methoxy-N-methylamide | Predominantly (Z) tcichemicals.com |

Wittig Olefination with Phosphoranylidene Acetamides

The Wittig reaction provides another powerful tool for olefination. While the classic Wittig reaction uses phosphonium (B103445) ylides, variations have been developed for different substrates. For Weinreb amides, reaction with Wittig reagents can be performed to yield N-methyl-N-methoxy-enamines, which can then be hydrolyzed to the corresponding ketone or aldehyde. wikipedia.org This approach can sometimes be advantageous over the use of harsh organometallic or hydride reagents. wikipedia.org

Polymerization Processes (e.g., Radical Thermal Polymerization)

This compound, as an acrylamide (B121943) derivative, is a monomer that can participate in polymerization reactions. Closely related N-substituted acrylamides are known to undergo radical thermal polymerization to create specialized polymers. mdpi.comresearchgate.net For example, various N-(2-arylethyl)-2-methylprop-2-enamides have been successfully polymerized using this method. mdpi.com The process typically involves a radical initiator and a cross-linking agent in a suitable solvent. mdpi.com

A common procedure for the radical thermal polymerization of related acrylamides involves dissolving the monomer and a cross-linker, such as divinylbenzene, in a porogenic solvent like toluene. mdpi.com A radical initiator, for instance, 1,1′-azobiscyclohexanecarbonitrile, is added to the mixture, which is then purged with nitrogen and heated for an extended period to yield the bulk polymer material. mdpi.com This general strategy is applicable to a range of functionalized acrylamide monomers for creating materials with specific properties. mdpi.comresearchgate.net

| Parameter | Condition | Reference |

| Monomer | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |

| Cross-linker | Divinylbenzene | mdpi.com |

| Initiator | 1,1′-azobiscyclohexanecarbonitrile | mdpi.com |

| Solvent (Porogen) | Toluene | mdpi.com |

| Temperature | 88–92 °C | mdpi.com |

| Time | 24 h | mdpi.com |

This interactive table outlines typical conditions used for the radical thermal polymerization of an N-substituted acrylamide, a process applicable to monomers like this compound.

Other Chemical Transformations of this compound

Oxidation Reactions

The N-methoxy-N-methylamide group, also known as a Weinreb amide, generally exhibits considerable stability towards oxidation. evitachem.com This stability is a key feature that distinguishes it from related functional groups like enamines. evitachem.com As noted in the section on radical cyclization, attempts to induce oxidative cyclization in N-methoxy-N-(2-oxoalkyl)amides using atmospheric oxygen were unsuccessful, in contrast to their N-hydroxy counterparts which did undergo oxidation. chemicalpapers.com This finding underscores the resistance of the N-methoxy amide moiety to certain oxidative conditions. chemicalpapers.com

Reduction Reactions (Beyond Aldehyde Formation)

A hallmark of the N-methoxy-N-methylamide (Weinreb amide) functional group is its controlled reduction to aldehydes using common hydride reagents. wisc.edu This transformation proceeds through a stable metal-chelated intermediate, which resists further reduction to an alcohol. wisc.educhemrxiv.org Therefore, reactions designed to reduce the amide group beyond the aldehyde stage are generally not facile. The stability of this intermediate is precisely what makes Weinreb amides valuable in synthesis, as it prevents the over-reduction that can occur with other carboxylic acid derivatives. wisc.edu

However, the this compound molecule also contains a carbon-carbon double bond. This alkene moiety can be susceptible to reduction. In other, different enamide systems, such as (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide, the double bond can be reduced to form a saturated amide using powerful reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com

Nucleophilic Substitution Reactions

The carbonyl carbon of the N-methoxy-N-methylamide group is an electrophilic center that can undergo nucleophilic substitution. A synthetically crucial application of this reactivity is the Weinreb ketone synthesis. wisc.edu In this reaction, N-methoxy-N-methylamides react cleanly with organometallic nucleophiles, such as Grignard reagents and organolithium species, to produce ketones in high yields. wisc.edu The reaction's success stems from the formation of a stable chelated intermediate that prevents the common problem of over-addition by the organometallic reagent, which would otherwise lead to tertiary alcohols. wisc.edu This method is robust and does not require the strictly controlled, low-temperature conditions often necessary for similar transformations. wisc.edu

| Reagent Type | Product | Key Feature | Reference |

| Grignard Reagents (R-MgX) | Ketone (R'-C(=O)-R) | Forms a stable chelated intermediate, preventing tertiary alcohol formation. | wisc.edu |

| Organolithium Reagents (R-Li) | Ketone (R'-C(=O)-R) | Cleanly couples without over-addition, even with excess reagent. | wisc.edu |

This interactive table summarizes the nucleophilic substitution reactions of N-methoxy-N-methylamides with organometallic reagents.

Amide Linkage Hydrolysis

The amide bond in this compound can be cleaved through hydrolysis. mdpi.comgoogle.com This reaction is a fundamental transformation for amides. The susceptibility of related N-substituted acrylamides to hydrolysis has been leveraged in materials science. mdpi.com For instance, polymers have been fabricated from N-(2-arylethyl)-2-methylprop-2-enamide monomers with the specific intention of later performing hydrolysis on the amide linkage. mdpi.com This post-polymerization modification allows for the creation of functional cavities within a polymer matrix, a technique used in the synthesis of molecularly imprinted polymers. mdpi.com The ability to hydrolyze the amide bond provides a strategic tool for altering the chemical structure and properties of materials derived from this class of monomers. mdpi.com

Mechanistic Studies and Reaction Pathway Elucidation

The reactivity of this compound, an α,β-unsaturated Weinreb amide, is a subject of detailed mechanistic investigation. Understanding the reaction pathways, the intermediates involved, and the factors governing selectivity is crucial for its application in organic synthesis.

Tetrahedral Intermediate Formation and Stability

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their ability to react with organometallic reagents to form ketones without over-addition to the tertiary alcohol. This controlled reactivity is attributed to the formation of a stable tetrahedral intermediate. The N-methoxy group is crucial to this stability, as the oxygen and nitrogen atoms can chelate the metal ion (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures, preventing the collapse of the intermediate and the release of the ketone until an aqueous workup is performed.

In the context of this compound, which contains both a Weinreb amide and a Michael acceptor, the formation of such tetrahedral intermediates is a key mechanistic feature in reactions involving nucleophilic attack at the carbonyl carbon. For instance, in conjugate addition-acylation sequences, the stability of this intermediate prevents unwanted side reactions.

However, under strongly basic conditions, an alternative reaction pathway can compete. An unusual mode of reactivity has been discovered where a base-induced E2 elimination of the N-methoxy-N-methylamide can occur, generating formaldehyde (B43269) and the corresponding N-methylamide anion. This suggests that while the tetrahedral intermediate is generally stable, its formation and subsequent reaction pathway can be influenced by the specific reaction conditions, particularly the nature of the base employed.

Role of Cation Effects and Reaction Temperature on Selectivity

The stereochemical outcome of reactions involving this compound and its derivatives is highly sensitive to both the counter-cation of the base used and the reaction temperature. This is particularly evident in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction and in cyclopropanation reactions.

In the Weinreb amide-type HWE reaction, the choice of cation has a profound effect on the (E/Z) selectivity of the resulting α,β-unsaturated amide. Studies using 3-phenylpropanal (B7769412) as a substrate have shown that sodium-containing bases, such as sodium bis(trimethylsilyl)amide (NaHMDS), tend to favor the formation of the (E)-isomer, and this selectivity is often temperature-dependent. In contrast, when a magnesium(II) cation is used, for example with isopropylmagnesium bromide (iPrMgBr) as the base, the reaction shows a very high, temperature-independent selectivity for the (E)-isomer. Although the yield increases with temperature, the selectivity remains consistently high for the (E)-product. This difference in behavior is attributed to the nature of the metal cation-phosphonoenolate complex formed in situ.

The effect of cations and temperature on selectivity is summarized in the table below for the HWE reaction of a Weinreb amide-type phosphonate with 3-phenylpropanal.

| Entry | Base | Cation | Temperature (°C) | Yield (%) | (E/Z) Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | LiHMDS | Li⁺ | -78 | 75 | 69:31 | |

| 2 | LiHMDS | Li⁺ | 25 | 81 | 67:33 | |

| 3 | NaHMDS | Na⁺ | -78 | 78 | 88:12 | |

| 4 | NaHMDS | Na⁺ | 25 | 88 | 79:21 | |

| 5 | KHMDS | K⁺ | -78 | 81 | 74:26 | |

| 6 | iPrMgBr | Mg²⁺ | -20 | 39 | >99:1 | |

| 7 | iPrMgBr | Mg²⁺ | 40 | 88 | >99:1 |

Similarly, in the (sulfonimidoyl)cyclopropanation of (E)-3-(4-fluorophenyl)-N-methoxy-N-methylacrylamide, the metal cation of the base was found to be critical for chemoselectivity. When potassium bis(trimethylsilyl)amide (KHMDS) was

Applications of N Methoxy N Methylprop 2 Enamide in Advanced Organic Synthesis

Strategic Role in the Synthesis of Complex Natural Products and Pharmaceuticals

The N-methoxy-N-methylamide group, often referred to as a Weinreb amide, serves as a stable carboxylic acid surrogate that can be converted into ketones or aldehydes without the common problem of over-addition that occurs with other organometallic reagents. wikipedia.org This reliability has made it a cornerstone in the multi-step synthesis of intricate natural products and pharmaceutically active compounds.

The utility of Weinreb amides is prominently featured in the total synthesis of several complex macrocyclic natural products. These syntheses often involve the coupling of large, advanced intermediates, where the mild and selective reactivity of the Weinreb amide is crucial for high-yield bond formation.

Macrosphelides: The syntheses of (+)-macrosphelides A and B, which are 16-membered macrolides with potential anticancer properties, have utilized Weinreb amide chemistry. nih.govacs.org In one approach, a readily available Weinreb amide was subjected to a direct three-carbon homologation through the addition of a trans-vinylogous ester anion equivalent to form a key ketone intermediate. nih.govmdpi.com This transformation highlights the ability of the Weinreb amide to act as a reliable electrophile in the assembly of the macrosphelide backbone. nih.govmdpi.com

Amphidinolide J: The total synthesis of the marine natural product Amphidinolide J, a macrolide with cytotoxic activity, also showcases the strategic importance of Weinreb amides. nih.govacs.org In a convergent synthesis, one of the key bond-forming steps involved the addition of an alkynyllithium reagent to a Weinreb amide to construct the C12-C13 bond. nih.govacs.org The Weinreb amide fragment was prepared in six steps and served as the electrophilic partner in a crucial coupling reaction that brought together two complex segments of the molecule. acs.org

Spirofungins A and B: The first asymmetric total synthesis of the antifungal antibiotics (-)-spirofungin A and (+)-spirofungin B employed a Weinreb amide as a key building block. acs.org The synthesis plan involved the coupling of a Weinreb amide with an alkyne fragment to generate a ketone, which was a precursor to the characteristic spiroketal core of the spirofungins. acs.orgresearchgate.net This strategy demonstrates the effectiveness of Weinreb amides in constructing complex polyketide structures. acs.org

| Natural Product | Key Synthetic Step Involving Weinreb Amide | Reference |

| (+)-Macrosphelide A/B | Three-carbon homologation via addition of a vinylogous ester anion. | nih.gov |

| Amphidinolide J | Addition of an alkynyllithium reagent to form a C-C bond. | nih.govacs.org |

| (-)-Spirofungin A / (+)-Spirofungin B | Coupling with an alkyne to form a ketone precursor to the spiroketal core. | acs.org |

Aigialomycin D is a 14-membered macrolide with protein kinase inhibitory activity and potential as an anticancer agent. While a direct application of N-methoxy-N-methylprop-2-enamide in its synthesis is not prominently documented, a closely related reagent, N-methoxy-N-methyl(triphenyl-phosphoranylidene)acetamide, is utilized. This reagent is a phosphonium (B103445) ylide containing the N-methoxy-N-methylamide moiety. It participates in Wittig-type reactions to introduce an α,β-unsaturated amide functionality, which is a key structural element in the synthesis of Aigialomycin D and its analogues. This underscores the versatility of the N-methoxy-N-methylamide group in various synthetic transformations beyond simple acylation.

Utility in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry and parallel synthesis are powerful tools for drug discovery, enabling the rapid generation of large libraries of compounds for screening. The unique properties of N-methoxy-N-methylamides make them highly suitable for these high-throughput synthetic approaches. google.com

A significant advancement in library synthesis has been the development of a solid-phase supported Weinreb amide resin. cmu.eduacs.orgnih.gov This resin facilitates the parallel synthesis of aldehydes and ketones on a scale suitable for generating chemical libraries. cmu.eduacs.org In this approach, a carboxylic acid is anchored to the solid support via the Weinreb amide linker. Treatment with Grignard or organolithium reagents cleaves the product from the resin, directly yielding the desired ketone or aldehyde. acs.org

The major advantage of this solid-phase method is the simplified purification. cmu.edu Excess reagents and byproducts are simply washed away from the resin-bound product, which is then cleaved in the final step to afford the pure compound after filtration. cmu.eduacs.org This avoids the need for laborious extractive workups and chromatography, making the process amenable to automation. cmu.edu

The solid-phase Weinreb amide methodology is particularly valuable for the creation of lead optimization libraries. cmu.eduacs.orgnih.gov In drug development, lead optimization requires the synthesis of numerous analogues of a hit compound to improve its activity and properties. This often necessitates access to a wide variety of aldehydes and ketones as building blocks, many of which are not commercially available. cmu.edu

The parallel synthesis format allows for numerous reactions to be run simultaneously in separate reaction vessels. By using a common resin-bound precursor and a diverse set of Grignard or organolithium reagents, a library of ketones can be generated efficiently. sciforum.net Similarly, using a variety of resin-bound carboxylic acids with a single reducing agent can produce a library of aldehydes. cmu.eduacs.org The high purity of the aldehydes and ketones generated from the supported Weinreb amide allows them to be used directly in subsequent reactions to build more complex molecular libraries. cmu.eduacs.org

| Feature | Advantage in Library Synthesis | Reference |

| Solid-Phase Support | Simplified purification by filtration, avoiding chromatography. | cmu.eduacs.org |

| Mild Cleavage | Formation of aldehydes/ketones without over-addition. | cmu.edu |

| Parallel Format | Rapid generation of multiple, diverse compounds. | cmu.edunih.gov |

| High Purity of Products | Products can be used directly in subsequent reactions. | acs.org |

Development of Functionalized Materials

The polymerizable nature of the prop-2-enamide (acrylamide) functionality in this compound and its derivatives allows for their incorporation into polymeric materials. This has been exploited in the development of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary in shape and functionality to the template. mdpi.comresearchgate.net

In one example, N-(2-arylethyl)-2-methylprop-2-enamide derivatives, which are structurally related to this compound, were used as functionalized templates for the fabrication of MIPs. mdpi.com These molecules were copolymerized with a cross-linking monomer. Subsequent hydrolysis of the amide linkage removed the template portion, leaving behind imprinted cavities. mdpi.comresearchgate.net These cavities exhibited a high affinity for target biomolecules like tyramine (B21549) and L-norepinephrine, demonstrating the potential of this approach for creating materials for selective separation and sensing applications. mdpi.com The use of a polymerizable enamide allows for the covalent incorporation of the template, leading to well-defined recognition sites within the material. dokumen.pub

Fabrication of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. This "molecular memory" makes them highly valuable for applications in separation science, sensor technology, and drug delivery. The fabrication process often involves co-polymerization of functional monomers and a cross-linker in the presence of a template molecule.

While acrylamide (B121943) derivatives are fundamental as functional monomers in MIPs, research prominently highlights the use of tailor-made monomers like N-(2-arylethyl)-2-methylprop-2-enamides as versatile reagents. mdpi.comresearchgate.netnih.gov In this "covalent imprinting" strategy, the template molecule is covalently attached to a polymerizable unit. researchgate.net For instance, various N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized to act as functionalized templates. mdpi.com After polymerization, the amide linkage is hydrolyzed, leaving behind precisely shaped cavities that selectively rebind the target molecule. mdpi.comnih.govdokumen.pub This covalent approach often results in a more uniform population of binding sites and greater polymer integrity compared to non-covalent methods. researchgate.net

Although various acrylamides are central to this technology, the reviewed scientific literature does not specify the direct application of this compound itself in the fabrication of MIPs. The focus remains on derivatives where a template molecule is pre-attached to the polymerizable amide structure. mdpi.comresearchgate.net

Contributions to Stereoselective Synthesis

Stereoselective synthesis, the ability to preferentially create one stereoisomer over another, is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. This compound and its related reagents have proven to be valuable tools in achieving high levels of stereocontrol in several key reaction types.

E/Z Selectivity in Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from carbonyl compounds with excellent control over the position of the newly formed double bond. researchgate.net The reaction of aldehydes with stabilized phosphonate (B1237965) reagents, such as those that form N-methoxy-N-methyl-α,β-unsaturated amides (Weinreb amides), is a powerful strategy for producing these valuable synthetic intermediates. tcichemicals.com A critical aspect of this reaction is the control of E/Z stereoselectivity of the resulting alkene.

Research has demonstrated that the stereochemical outcome of the Weinreb amide-type HWE reaction can be finely tuned by modifying the reaction conditions, particularly the choice of base and the corresponding metal cation. chemrxiv.orgacs.org While classical HWE conditions often favor the thermodynamically more stable E-isomer, specific conditions have been developed to enhance this selectivity or to favor the Z-isomer. nih.gov

For example, studies on the reaction between 3-phenylpropanal (B7769412) and a Weinreb amide-type phosphonate reagent show that Grignard reagents and other strong bases can dramatically influence the E/Z ratio of the resulting N-methoxy-N-methyl-5-phenylpent-2-enamide. chemrxiv.org The use of iPrMgCl as a deprotonating agent was found to be highly effective in achieving high (E)-selectivity across a broad scope of aliphatic aldehydes. chemrxiv.orgacs.org

| Entry | Base (equiv.) | Cation | Temp (°C) | Yield (%) | E/Z Ratio |

| 1 | nBuLi (1.05) | Li+ | -78 to 25 | 92 | 81/19 |

| 2 | LHMDS (1.05) | Li+ | -78 to 25 | 95 | 86/14 |

| 3 | iPrMgBr (1.05) | MgBr+ | -78 to 25 | 88 | >98/2 |

| 4 | NaH (1.5) | Na+ | 0 to 25 | 92 | 90/10 |

| 5 | KHMDS (1.05) | K+ | -78 to 25 | 94 | 88/12 |

Table 1: Effect of base and cation on the E/Z selectivity of the Weinreb amide-type HWE reaction to form N-methoxy-N-methyl-5-phenylpent-2-enamide. Data sourced from ChemRxiv. chemrxiv.org

Conversely, achieving high Z-selectivity requires specially designed phosphonate reagents, such as those developed by Still-Gennari and Ando, which incorporate electron-withdrawing groups on the phosphonate ester to kinetically favor the formation of the Z-alkene. tcichemicals.comnih.gov

Enantioselective Methodologies (e.g., Rauhut-Currier Reaction)

The Rauhut-Currier (RC) reaction is a powerful carbon-carbon bond-forming process that couples two electron-deficient alkenes under the influence of a nucleophilic catalyst. wikipedia.org While traditionally used for the dimerization of enones or acrylates, its application in asymmetric synthesis has grown significantly. wikipedia.org

Acrylamides, including this compound, are viable substrates for the RC reaction, though their relatively low electrophilicity compared to enones presents a challenge. lookchem.com Recent advances have shown that highly nucleophilic N-heterocyclic carbenes (NHCs) can effectively catalyze the enantioselective RC reaction of β-substituted acrylamides. nih.gov The success of this transformation is enhanced by the presence of an electron-withdrawing group on the amide nitrogen. lookchem.com The N-methoxy group in this compound serves this role, decreasing the amide bond character and increasing the electrophilicity of the β-carbon, thereby making it a more suitable substrate for nucleophilic attack. lookchem.com

Furthermore, the related phosphonium ylide, N-methoxy-N-methyl(triphenylphosphoranylidene)acetamide , is a key reactant in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions, demonstrating the utility of this structural motif in constructing complex chiral molecules with high enantioselectivity. lookchem.com

Synthesis of Electron-Deficient Alkenes and Substituted Acrylamides

The N-methoxy-N-methylamide functionality, also known as a Weinreb amide, is a versatile precursor in organic synthesis. Its stability and predictable reactivity make reagents containing this group highly valuable for constructing other important molecular structures.

The stabilized phosphonium ylide, N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide , is a primary reagent for synthesizing electron-deficient alkenes. lookchem.com It readily undergoes Wittig-type olefination reactions with a wide range of aldehydes to produce α,β-unsaturated Weinreb amides. researchgate.net An important application is the stereoselective olefination of N-sulfonyl imines, which yields structurally diverse electron-deficient alkenes with high E-selectivity. lookchem.comresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

The resulting α,β-unsaturated Weinreb amide products, such as this compound and its derivatives, can themselves be further elaborated. For example, palladium-catalyzed arylation reactions can introduce an aryl group at the β-position, yielding more complex substituted acrylamides. researchgate.net This demonstrates the role of the N-methoxy-N-methylacrylamide scaffold as a platform for building molecular diversity.

Spectroscopic and Structural Elucidation Methodologies for N Methoxy N Methylprop 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-methoxy-N-methylprop-2-enamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals are observed for the various protons.

For instance, in (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide, the protons of the N-methoxy and N-methyl groups give rise to distinct singlets in the ¹H NMR spectrum. The N-methoxy (NOMe) protons typically appear at approximately 3.79 ppm, while the N-methyl (NMe) protons are found at around 3.32 ppm. nih.gov The vinyl protons of the prop-2-enamide core exhibit characteristic splitting patterns and chemical shifts that are dependent on their stereochemistry. For example, in the aforementioned derivative, the trans-alkene protons H-2 and H-3 appear as doublets at approximately 7.12 ppm and 7.75 ppm, respectively, with a coupling constant (J) of 16.0 Hz, which is typical for a trans configuration. nih.gov

Interactive Table: ¹H NMR Data for a Derivative of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar | 8.12–8.00 | m | - |

| H-3 | 7.75 | d | 16.0 |

| Ar | 7.68–7.58 | m | - |

| H-2 | 7.12 | d | 16.0 |

| COOMe | 3.93 | s | - |

| NOMe | 3.79 | s | - |

| NMe | 3.32 | s | - |

| Data for (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide in CDCl₃ at 500 MHz. nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In derivatives of this compound, the carbonyl carbon of the amide group (C-1) is typically observed in the downfield region of the spectrum, around 166.3 ppm. nih.gov The carbons of the double bond (C-2 and C-3) appear at approximately 118.1 ppm and 142.0 ppm, respectively. nih.gov The carbon of the N-methoxy group (NOMe) resonates at about 62.0 ppm, while the N-methyl carbon (NMe) is found further upfield at around 32.5 ppm. nih.gov The structures of these compounds are often confirmed by a combination of ¹H and ¹³C NMR analyses. acs.org

Interactive Table: ¹³C NMR Data for a Derivative of this compound

| Carbon | Chemical Shift (δ, ppm) |

| COOMe | 166.5 |

| C-1 | 166.3 |

| C-3 | 142.0 |

| Ar | 139.4 |

| Ar | 130.9 |

| Ar | 130.0 |

| Ar | 127.8 |

| C-2 | 118.1 |

| NOMe | 62.0 |

| COOMe | 52.2 |

| NMe | 32.5 |

| Data for (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide in CDCl₃ at 125 MHz. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of this compound and its derivatives with high accuracy. acs.org For example, the sodium adduct ([M+Na]⁺) of (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide has a calculated m/z of 272.0893 and was found to be 272.0883. nih.gov

Predicted mass spectrometry data for the parent compound, this compound (C₅H₉NO₂), indicates several possible adducts that could be observed in an experimental setting.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.07061 |

| [M+Na]⁺ | 138.05255 |

| [M-H]⁻ | 114.05605 |

| [M+NH₄]⁺ | 133.09715 |

| [M+K]⁺ | 154.02649 |

| Data obtained from PubChemLite. core.ac.uk |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

In the IR spectra of derivatives of this compound, the most prominent absorption band is typically that of the carbonyl (C=O) stretching vibration of the amide group. This band usually appears in the region of 1650-1660 cm⁻¹. For instance, the IR spectrum of (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide shows a strong absorption at 1652 cm⁻¹ corresponding to the amide carbonyl. nih.gov Other characteristic absorptions include those for the C=C double bond, which are typically found around 1622 cm⁻¹. nih.gov

Interactive Table: IR Absorption Data for a Derivative of this compound

| Functional Group | Wavenumber (ν, cm⁻¹) |

| C=O (Amide) | 1652 |

| C=C | 1622 |

| Aromatic C=C | 1556 |

| C-H bend | 1455, 1424 |

| C-N stretch | 1385 |

| C-O stretch | 1208, 1186 |

| C-H out-of-plane bend | 1005, 976, 851 |

| Data for (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide. nih.gov |

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed model of the molecular arrangement in the solid state can be obtained.

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, the crystal structures of related Weinreb amides have been reported. These studies reveal important structural features, such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which stabilize the crystal lattice. For example, the crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide has been determined, providing insight into the conformation of the N-methoxy-N-methylamide moiety in the solid state. acs.org Such studies are crucial for understanding the precise stereochemistry and packing of these molecules in the crystalline form.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. This method provides the high-resolution and accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the parent molecule and its fragments. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses, as it typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, thereby preserving the molecular ion for precise mass measurement.

Detailed Research Findings

In the analysis of this compound, the molecular formula is established as C₅H₉NO₂. uni.lu The theoretical monoisotopic mass of the neutral molecule is 115.06333 Da. uni.lu Using HR-MS, the experimentally determined mass of the protonated molecule [M+H]⁺ would be compared against the calculated exact mass. A high degree of accuracy, typically within a few parts per million (ppm), confirms the elemental composition.

While specific experimental HR-MS data for the parent this compound is not extensively published in peer-reviewed literature, the analysis of related derivatives demonstrates the utility of this technique. For instance, in the study of (2E)-3-(4-Methoxy(methyl)carbamoylphenyl)-N-methoxy-N-methylprop-2-enamide, HR-MS was utilized to confirm the structure, with ionization achieved by ESI. nih.gov The general procedure for such analyses involves obtaining a high-resolution mass spectrum and comparing the found mass to the calculated mass for the proposed chemical formula. nih.govrsc.org

The fragmentation patterns observed in the mass spectrum provide further structural information. For this compound, fragmentation is expected to occur at the weaker bonds, such as the N-O, N-C, and C-C bonds. Alpha-cleavage, a common fragmentation pathway for amides and amines, would likely be observed. libretexts.orglibretexts.org This involves the cleavage of a bond adjacent to the heteroatom.

The following table outlines the predicted exact masses for the protonated molecule and potential adducts of this compound, as would be determined by HR-MS.

Table 1: Predicted HR-MS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.07061 |

| [M+Na]⁺ | C₅H₉NNaO₂⁺ | 138.05255 |

| [M+K]⁺ | C₅H₉KNO₂⁺ | 154.02649 |

| [M+NH₄]⁺ | C₅H₁₃N₂O₂⁺ | 133.09715 |

Data sourced from predicted values. uni.lu

The subsequent table details plausible fragment ions that could be observed in an HR-MS/MS experiment, aiding in the definitive identification of the molecule's structure.

Table 2: Plausible Fragment Ions of [M+H]⁺ of this compound in HR-MS/MS

| Observed m/z (Theoretical) | Proposed Fragment Ion | Proposed Neutral Loss |

| 98.06059 | [C₅H₈NO]⁺ | H₂O |

| 85.06513 | [C₄H₉NO]⁺ | CH₂O |

| 70.04438 | [C₄H₆O]⁺ | CH₅NO |

| 55.01839 | [C₃H₃O]⁺ | C₂H₆NO |

Theoretical m/z values calculated based on the proposed fragment structures.

The precise mass measurements afforded by HR-MS allow for the unambiguous confirmation of the elemental composition of both the parent ion and its characteristic fragments, making it a cornerstone technique in the structural analysis of this compound and its derivatives.

Structural Modifications and Analogues of N Methoxy N Methylprop 2 Enamide

Acrylamide (B121943) Derivatives with Diverse N-Substituents

The nitrogen atom of the acrylamide core offers a prime site for modification, leading to a wide array of N-substituted derivatives. These substitutions can significantly alter the electronic and steric properties of the amide, thereby tuning its reactivity.

Extensive research has been conducted on various N-substituted acrylamides, driven by their importance in polymer chemistry and materials science. nih.govrsc.org For instance, the synthesis of thermoresponsive polymers often utilizes N-alkylacrylamide monomers. rsc.org The solubility of the resulting polymers in water is highly dependent on the length and nature of the alkyl side chain. lookchem.com Polymers with N-ethyl, N-n-propyl, and N-isopropyl groups, for example, are soluble in cold water but exhibit a sharp, reversible phase transition to an insoluble state upon heating. lookchem.com

The synthesis of these N-substituted acrylamides is typically achieved through the reaction of acryloyl chloride with the corresponding primary or secondary amine. nih.govnih.gov This straightforward acylation reaction allows for the introduction of a vast range of substituents, from simple alkyl chains to more complex functional groups. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized from 2-arylethylamines and methacryloyl chloride with high yields. mdpi.comacs.org

The nature of the N-substituent also plays a crucial role in the reactivity of the acrylamide Michael acceptor. Studies on the reaction of N-alkylacrylamides in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have revealed differences in reactivity between N-monosubstituted and N,N-disubstituted acrylamides. nih.gov The stronger electron-donating conjugative effect of disubstituted acrylamides renders them more reactive. nih.gov Furthermore, the reactivity of acrylamides with biological nucleophiles like glutathione (B108866) is influenced by the substituents on the nitrogen atom. nih.gov

A variety of N-substituted acrylamide derivatives have been synthesized and studied, as detailed in the table below.

| Compound Name | N-Substituent(s) | Key Research Finding |

| N-ethylacrylamide | -CH₂CH₃ | Forms thermoresponsive polymers in water. lookchem.com |

| N-isopropylacrylamide | -CH(CH₃)₂ | Widely used for preparing thermoresponsive polymers. nih.gov |

| N,N-diethylacrylamide | -CH₂CH₃, -CH₂CH₃ | Exhibits thermoresponsive properties in its polymeric form. rsc.org |

| N-phenylacrylamide | -C₆H₅ | Reactivity influenced by substituents on the aryl ring. nih.govmdpi.com |

| N-benzylacrylamide | -CH₂C₆H₅ | Used in studies of acrylamide reactivity. nih.gov |

| N-(2-hydroxyethyl) carbamothioyl) acrylamide | -C(S)NHCH₂CH₂OH | Investigated as a corrosion inhibitor. nih.gov |

| N-(bis(2-hydroxyethyl) Carbamothioyl) acrylamide | -C(S)N(CH₂CH₂OH)₂ | Studied for its corrosion inhibition properties. nih.gov |

Aryl-Substituted Prop-2-enamides

Introducing aryl groups onto the prop-2-enamide backbone, either at the nitrogen or on the carbon chain, gives rise to another significant class of analogues. These modifications can influence the electronic properties of the double bond and the amide, as well as introduce steric bulk, thereby affecting reactivity and potential applications.

The synthesis of N-aryl-substituted prop-2-enamides can be achieved by reacting acryloyl chloride with the corresponding aniline (B41778) derivative. researchgate.net For example, a series of (2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamides were prepared by reacting 2-(trifluoromethyl)cinnamic acid with various anilines in the presence of phosphorus trichloride. researchgate.net These compounds have been studied to understand the relationship between their structure and lipophilicity. researchgate.net

Furthermore, the reactivity of N-arylacrylamides has been systematically investigated, particularly their reaction with glutathione (GSH) as a model for their interaction with biological nucleophiles. mdpi.com These studies have shown that substituents on the aryl ring have a predictable effect on the reaction rates, following a linear Hammett correlation for ortho-, meta-, and para-substitution. mdpi.com This indicates that the electronic properties of the aryl substituent directly influence the electrophilicity of the acrylamide's β-carbon.

In addition to N-aryl substitution, aryl groups can also be incorporated into the carbon backbone of the prop-2-enamide. For instance, (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide features a methoxyphenyl group at the β-position of the enamide system. The planarity of this (2E)-configuration is crucial for electronic conjugation and intermolecular interactions.

The table below lists some examples of aryl-substituted prop-2-enamides.

| Compound Name | Position of Aryl Substitution | Key Research Finding |

| (2E)-N-phenyl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | N-phenyl and 3-aryl | Lipophilicity studies show differences between predicted and experimental values due to intramolecular interactions. researchgate.net |

| N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide | N-aryl | The presence of both chlorine and methoxy (B1213986) substituents influences the electronic properties and reactivity. |

| (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide | 3-aryl | The (2E)-configuration ensures planarity, critical for electronic conjugation. |

| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | N-(2-arylethyl) | Used as a functionalized template for creating molecularly imprinted polymers. mdpi.comacs.org |

Phosphoranylidene-Acetamide Analogues

A notable and synthetically valuable analogue of N-methoxy-N-methylprop-2-enamide is N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide. This compound is a stable Wittig reagent, where the α-carbon of the acetamide (B32628) is bonded to a triphenylphosphoranylidene group ((C₆H₅)₃P=).

This phosphorane ylide is a key reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds through the Wittig reaction. lookchem.comsigmaaldrich.comsigmaaldrich.comwhiterose.ac.uk It reacts with aldehydes and ketones to produce α,β-unsaturated Weinreb amides. sigmaaldrich.comwiley-vch.de The synthesis of this reagent has been described and it is commercially available. sigmaaldrich.comwhiterose.ac.uk

The reactivity of N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is centered around the nucleophilic character of the α-carbon, which attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. sigmaaldrich.com This reagent has been utilized in the synthesis of various complex molecules, including the protein kinase inhibitor aigialomycin D. lookchem.comsigmaaldrich.com

Beyond the standard Wittig reaction, this analogue also participates in other transformations. It is used in phosphine-catalyzed asymmetric addition reactions and cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions. lookchem.comsigmaaldrich.comsigmaaldrich.com

The table below provides information on this specific analogue.

| Compound Name | Key Structural Feature | Primary Application |

| N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide | Triphenylphosphoranylidene group at the α-position | Wittig reagent for the synthesis of α,β-unsaturated Weinreb amides. lookchem.comsigmaaldrich.comsigmaaldrich.comwhiterose.ac.uk |

Impact of Structural Variations on Reactivity and Application Profile

The structural modifications discussed in the preceding sections have a profound impact on the reactivity and, consequently, the application profile of this compound analogues. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups significantly alters the electron density of the acrylamide system.

N-Substituents: The nature of the substituent on the nitrogen atom influences the nucleophilicity of the amide nitrogen and the electrophilicity of the β-carbon of the double bond. For instance, N,N-disubstituted acrylamides are generally more reactive in radical polymerizations than their N-monosubstituted counterparts due to a stronger electron-donating effect. nih.gov Conversely, in reactions with soft nucleophiles like glutathione, the reactivity is influenced by the electronic properties of the N-substituent, with electron-withdrawing groups on an N-aryl ring generally increasing the reaction rate. mdpi.com

Aryl Substituents: When an aryl group is attached to the nitrogen, its electronic properties, governed by substituents on the ring, directly modulate the reactivity of the Michael acceptor. mdpi.com Electron-withdrawing groups on the aryl ring enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Phosphoranylidene Group: The triphenylphosphoranylidene group in N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide renders the α-carbon nucleophilic, which is the basis for its utility in the Wittig reaction. sigmaaldrich.com

Steric Effects: The size and shape of the substituents can also play a critical role in determining reactivity and selectivity.

N-Substituents: Bulky N-substituents can hinder the approach of reactants to the amide functionality or the double bond, potentially slowing down reaction rates or influencing stereochemical outcomes.

Aryl Substituents: Ortho-substituents on an N-aryl ring can exert significant steric hindrance, which can affect the conformation of the molecule and its ability to interact with other reagents. mdpi.com

Application Profile: The changes in reactivity directly translate to a diverse range of applications for these analogues.

Polymer Science: N-alkylacrylamides are fundamental building blocks for stimuli-responsive polymers, with the specific alkyl group determining the polymer's properties. rsc.orglookchem.com

Medicinal Chemistry and Chemical Biology: The tunable reactivity of N-arylacrylamides makes them valuable as covalent inhibitors of enzymes, where precise control over reactivity with biological nucleophiles is essential. mdpi.com

Organic Synthesis: The phosphoranylidene-acetamide analogue is a powerful tool for the stereoselective synthesis of α,β-unsaturated Weinreb amides, which are themselves versatile intermediates for the synthesis of ketones and other functional groups. lookchem.comsigmaaldrich.comsigmaaldrich.comwhiterose.ac.uk

Advanced Research Directions and Unexplored Frontiers

Development of Novel Catalytic Systems

The synthesis and transformation of N-methoxy-N-methylprop-2-enamide and its derivatives are greatly influenced by the catalytic systems employed. Research is actively pursuing more efficient, selective, and sustainable catalysts to control the outcomes of reactions involving this acrylamide (B121943).

A significant area of development is in the (E)-selective Horner–Wadsworth–Emmons (HWE) reaction, a crucial method for synthesizing α,β-unsaturated Weinreb amides. acs.orgchemrxiv.org Traditional HWE reactions often require strong bases, which can be incompatible with sensitive substrates. Modern approaches focus on using weaker bases in combination with specific metal cations to enhance stereoselectivity. For instance, the use of lithium and magnesium ions under Masamune-Roush and Rathke conditions has proven effective. acs.org

A notable innovation is the development of an iPrMgCl-deprotonating HWE reaction. chemrxiv.org This system not only facilitates high (E)-selectivity but also allows for the generation of a magnesium phosphonoenolate intermediate that is stable enough to be isolated. acs.orgchemrxiv.org This isolated intermediate can be stored for extended periods (over six months) and used in subsequent reactions without loss of productivity or selectivity, representing a significant advancement in the practicality of the HWE reaction. acs.orgchemrxiv.org

Beyond the HWE reaction, researchers are exploring earth-abundant metal catalysts. Manganese-based catalytic systems, for example, have been investigated for one-pot reactions that generate phosphorus ylides in situ for subsequent C-C bond formation. lookchem.com For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to attach aryl groups to the core structure, demonstrating the broad utility of metal catalysis in modifying this class of compounds.

| Catalytic System | Reaction Type | Key Features & Findings | Reference |

| iPrMgCl | Horner-Wadsworth-Emmons (HWE) | Generates a stable, isolable magnesium phosphonoenolate; High (E)-selectivity. | acs.orgchemrxiv.org |

| Li⁺/Tertiary Amine | Horner-Wadsworth-Emmons (HWE) | Effective for base-sensitive substrates (Masamune-Roush conditions). | acs.org |

| Mg²⁺/Tertiary Amine | Horner-Wadsworth-Emmons (HWE) | Effective alternative to lithium-based systems (Rathke conditions). | acs.org |

| Palladium Catalyst | Suzuki Cross-Coupling | Used for synthesizing complex derivatives by forming C-C bonds with arylboronic acids. | |

| Manganese Catalyst | Ylide Generation / C-C Coupling | Earth-abundant metal catalyst used for sequential one-pot reactions. | lookchem.com |

Integration into Flow Chemistry and Automation